(2E)-N-(3-ethylphenyl)-3-(4-fluorophenyl)prop-2-enamide
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Overview
Description
(2E)-N-(3-ethylphenyl)-3-(4-fluorophenyl)prop-2-enamide is an organic compound that belongs to the class of enamides. Enamides are characterized by the presence of a double bond conjugated with an amide group. This compound features a 3-ethylphenyl group and a 4-fluorophenyl group attached to the prop-2-enamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(3-ethylphenyl)-3-(4-fluorophenyl)prop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-ethylphenylamine and 4-fluorobenzaldehyde.
Condensation Reaction: The 3-ethylphenylamine reacts with 4-fluorobenzaldehyde in the presence of a base such as sodium hydroxide to form the corresponding Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the intermediate amine.
Amidation: The intermediate amine undergoes an amidation reaction with acryloyl chloride in the presence of a base like triethylamine to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-(3-ethylphenyl)-3-(4-fluorophenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield the corresponding amine or other reduced forms.
Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced amines or alcohols.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May serve as a ligand in biochemical assays or as a probe in molecular biology studies.
Industry: Could be used in the production of specialty chemicals or materials with specific properties.
Mechanism of Action
The mechanism of action of (2E)-N-(3-ethylphenyl)-3-(4-fluorophenyl)prop-2-enamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
(2E)-N-(3-methylphenyl)-3-(4-fluorophenyl)prop-2-enamide: Similar structure with a methyl group instead of an ethyl group.
(2E)-N-(3-ethylphenyl)-3-(4-chlorophenyl)prop-2-enamide: Similar structure with a chlorine atom instead of a fluorine atom.
Uniqueness
(2E)-N-(3-ethylphenyl)-3-(4-fluorophenyl)prop-2-enamide is unique due to the specific combination of the 3-ethylphenyl and 4-fluorophenyl groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
(E)-N-(3-ethylphenyl)-3-(4-fluorophenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO/c1-2-13-4-3-5-16(12-13)19-17(20)11-8-14-6-9-15(18)10-7-14/h3-12H,2H2,1H3,(H,19,20)/b11-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPARCHAFBGZNDV-DHZHZOJOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)C=CC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC(=CC=C1)NC(=O)/C=C/C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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